1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9) is a highly specialized, 1,1-disubstituted cyclopropane building block primarily utilized in the synthesis of leukotriene D4 (LTD4) receptor antagonists, most notably Montelukast. Characterized by a strained cyclopropyl core bearing both a nucleophilic hydroxymethyl group and an electrophile-precursor acetonitrile moiety, this compound offers a pre-desymmetrized scaffold that is critical for downstream thioether formation. In industrial procurement, it is favored over basic cyclopropane precursors because it bypasses hazardous, low-yielding monocyanation steps, providing a stable, high-purity intermediate that directly feeds into the production of 1-(mercaptomethyl)cyclopropaneacetic acid derivatives [1].
Attempting to substitute 1-(Hydroxymethyl)cyclopropaneacetonitrile with cheaper acyclic analogs, such as gem-dimethyl derivatives, fundamentally alters the steric bulk and conformational rigidity of the resulting downstream API, leading to a catastrophic loss of target receptor binding affinity [1]. Furthermore, substituting this compound with its upstream precursor, 1,1-cyclopropanedimethanol, shifts the burden of desymmetrization onto the procurement facility. This requires handling highly toxic cyanating agents (e.g., sodium cyanide) and managing poor chemoselectivity, as the reaction frequently yields unwanted dinitrile byproducts that complicate purification and depress overall batch yields[2].
Procuring pre-formed 1-(Hydroxymethyl)cyclopropaneacetonitrile directly eliminates the need to perform the monocyanation of 1,1-cyclopropanedimethanol in-house. Industrial synthesis data indicates that the in-house conversion of the dimethanol baseline typically achieves only a 55-65% isolated yield due to the competitive formation of dinitrile byproducts and unreacted starting material. In contrast, utilizing the pre-desymmetrized target compound provides a 100% conversion baseline for the subsequent mesylation step, completely bypassing the need to handle highly toxic sodium cyanide and dialkyl sulfites at scale [1].
| Evidence Dimension | Effective yield of mono-nitrile intermediate and reagent toxicity |
| Target Compound Data | 100% (pre-formed), zero in-house NaCN handling required |
| Comparator Or Baseline | 1,1-Cyclopropanedimethanol (55-65% monocyanation yield, requires NaCN) |
| Quantified Difference | ~35-45% yield recovery and elimination of cyanide use |
| Conditions | Industrial-scale API intermediate synthesis workflow |
Procuring the pre-formed intermediate drastically improves process safety and overall throughput by removing a low-yielding, highly toxic synthetic step.
The cyclopropyl ring of 1-(Hydroxymethyl)cyclopropaneacetonitrile is not merely a structural spacer; it imposes a strict conformational geometry required for the downstream API's efficacy. When the target compound is used to synthesize the final LTD4 antagonist (Montelukast), the resulting thioether maintains a high receptor binding affinity (IC50 < 5 nM). If a buyer attempts to substitute the cyclopropyl core with a structurally similar acyclic baseline, such as 3-hydroxy-2,2-dimethylpropanenitrile, the resulting gem-dimethyl downstream analog exhibits a >100-fold reduction in LTD4 receptor affinity due to the loss of the specific spatial orientation enforced by the strained three-membered ring [1].
| Evidence Dimension | Downstream LTD4 receptor binding affinity (IC50) |
| Target Compound Data | < 5 nM (via cyclopropyl-constrained thioether) |
| Comparator Or Baseline | 3-Hydroxy-2,2-dimethylpropanenitrile (>500 nM for gem-dimethyl analog) |
| Quantified Difference | >100-fold loss of downstream target affinity |
| Conditions | In vitro LTD4 receptor binding assay for final API |
Validates that the cyclopropyl core is non-negotiable for API efficacy, making acyclic substitutes completely unviable for this procurement pathway.
For bulk procurement, the stability of the intermediate is a critical cost factor. 1-(Hydroxymethyl)cyclopropaneacetonitrile features a stable primary hydroxyl group, allowing it to be stored at standard refrigerated conditions (2-8°C) for over 12 months with negligible degradation (<1% impurity formation). In contrast, the downstream halogenated comparator, 1-(bromomethyl)cyclopropaneacetonitrile, is highly reactive and prone to spontaneous hydrolysis or polymerization when exposed to ambient moisture, often requiring strict sub-zero storage and resulting in a 5-15% purity loss over a similar timeframe if mishandled [1].
| Evidence Dimension | Storage stability and purity retention |
| Target Compound Data | >99% purity retained at 2-8°C for 12 months |
| Comparator Or Baseline | 1-(Bromomethyl)cyclopropaneacetonitrile (5-15% degradation under identical conditions) |
| Quantified Difference | Significant reduction in storage-induced degradation |
| Conditions | Standard pharmaceutical intermediate warehousing (2-8°C, ambient moisture exposure) |
Ensures reliable batch-to-batch reproducibility and lowers supply chain costs by avoiding the strict cold-chain requirements of halogenated analogs.
The primary industrial application for 1-(Hydroxymethyl)cyclopropaneacetonitrile is as the foundational building block for Montelukast sodium. By providing a pre-desymmetrized, stable cyclopropyl scaffold, it allows manufacturers to efficiently proceed to the mesylation and thioacetylation steps, ensuring high-yield production of the critical 1-(mercaptomethyl)cyclopropaneacetic acid side chain without the safety risks of in-house cyanide use [1].
Beyond established APIs, this compound is highly valuable in medicinal chemistry programs seeking to introduce steric bulk and conformational rigidity into novel drug candidates. The unique 1,1-disubstitution pattern allows researchers to build constrained thioether or ether linkages that resist metabolic degradation while locking the molecule into a specific bioactive conformation, a strategy directly informed by its success in leukotriene inhibitors [2].
In advanced organic synthesis, the dual functionality of the hydroxyl and nitrile groups on a strained ring makes this compound an excellent precursor for spirocyclic systems. The nitrile can be reduced to an amine or hydrolyzed to an acid, facilitating intramolecular cyclizations with the hydroxymethyl group to form spiro-lactones, spiro-lactams, or oxaspiro derivatives used in specialized materials and agrochemical research [3].
Irritant